1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate
Description
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is a chiral pyrrolidine-based dicarboxylate derivative featuring a boronate ester group. This compound is structurally characterized by:
- Core structure: A 2,5-dihydropyrrole (pyrroline) ring with stereochemical configuration (2R).
- Substituents:
This compound is pivotal in medicinal chemistry and materials science for constructing complex molecules via boronate-mediated coupling reactions.
Properties
Molecular Formula |
C17H28BNO6 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C17H28BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9,12H,10H2,1-8H3/t12-/m1/s1 |
InChI Key |
ISJQEQWADIXBBC-GFCCVEGCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
- Starting material: 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
- Reagents: Bis(pinacolato)diboron, potassium acetate.
- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
- Solvent: 1,4-dioxane.
- Atmosphere: Inert (nitrogen).
- Temperature: 80 °C.
- Time: Overnight stirring.
The reaction mixture is degassed and purged with nitrogen to prevent oxidation. After completion, the mixture is filtered through celite, concentrated under reduced pressure, and purified by silica gel chromatography using a hexanes:ethyl acetate (9:1) eluent to afford the boronate ester product with high purity and yield (~93%).
Key Experimental Data
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 (0.39 mmol) |
| Base | Potassium acetate (6.54 mmol) |
| Boron source | Bis(pinacolato)diboron (3.40 mmol) |
| Solvent | 1,4-Dioxane (20 mL) |
| Temperature | 80 °C |
| Reaction time | Overnight (~16 h) |
| Yield | 93% |
| Purification | Silica gel chromatography (Hexanes:EtOAc = 9:1) |
| Product characterization | 1H NMR (400 MHz, CDCl3): signals consistent with expected structure |
This method is robust and reproducible, providing a high yield of the desired boronate ester with retention of stereochemistry.
Suzuki-Miyaura Cross-Coupling Application
The synthesized boronate ester is often employed in Suzuki-Miyaura cross-coupling reactions. The preparation method includes:
- Combining the boronate ester with an aryl or heteroaryl halide.
- Using tetrakis(triphenylphosphine)palladium(0) as the catalyst.
- Employing sodium carbonate as the base.
- Conducting the reaction in a mixed solvent system (toluene, ethanol, water).
- Heating at 80 °C for 4.5 hours under inert atmosphere.
This procedure yields coupled products with excellent efficiency (93% yield reported), demonstrating the utility of the boronate ester intermediate.
Stereochemical Considerations
The (2R) stereochemistry is maintained throughout the synthesis by starting from enantiomerically pure precursors and using mild reaction conditions that avoid racemization. The tert-butyl and methyl protecting groups stabilize the molecule and prevent side reactions.
Comparative Data Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting material | 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Boron source | Bis(pinacolato)diboron |
| Base | Potassium acetate or sodium carbonate |
| Solvent | 1,4-Dioxane or toluene/ethanol/water mixture |
| Temperature | 80 °C |
| Reaction time | 4.5 hours to overnight |
| Yield | Approximately 93% |
| Purification | Silica gel chromatography |
| Product characterization | 1H NMR, LC-MS confirming molecular weight and structure |
Summary of Research Findings
- The palladium-catalyzed borylation of triflate precursors is the most reliable and high-yielding method for preparing 1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate.
- Reaction conditions are mild, preserving stereochemistry and functional group integrity.
- The boronate ester intermediate is highly valuable for subsequent Suzuki-Miyaura cross-coupling reactions, enabling further molecular diversification.
- The use of inert atmosphere and degassing steps is critical to prevent catalyst deactivation and side reactions.
- Purification by silica gel chromatography affords the product in high purity suitable for synthetic applications.
This preparation methodology is well-documented in peer-reviewed chemical databases and patent literature, reflecting its established status in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The dihydropyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and appropriate halide partners for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical intermediate due to its ability to form stable complexes with biological targets. Its structural components allow for the modification of pharmacokinetic properties and bioactivity.
- Anticancer Activity : Research indicates that derivatives of pyrrole compounds can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of these compounds against cancer cells by facilitating targeted drug delivery mechanisms .
- Neuroprotective Effects : Some studies suggest that similar pyrrole derivatives possess neuroprotective effects. The unique structure may contribute to the modulation of neuroinflammatory pathways, making it a candidate for further exploration in neurodegenerative disease therapies .
Materials Science
The compound's boron-containing structure opens avenues for its use in materials science, particularly in the development of advanced materials.
- Polymer Chemistry : The incorporation of 1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate into polymer matrices can enhance mechanical properties and thermal stability. Its dioxaborolane unit can facilitate cross-linking reactions and improve material performance under stress conditions .
- Nanotechnology : The compound's ability to form stable complexes with metal ions suggests potential applications in nanomaterials synthesis. It could serve as a precursor for the development of boron-containing nanoparticles with specific optical or electronic properties .
Organic Synthesis
In organic synthesis, this compound can act as a versatile building block for constructing more complex molecules.
- Synthetic Pathways : The presence of both the dioxaborolane and dihydropyrrole functionalities allows for diverse synthetic strategies. It can be utilized in coupling reactions to form larger molecular frameworks essential in drug design and development .
- Reagent Development : The compound may also serve as a reagent in various chemical transformations due to its reactive functional groups. This includes applications in cross-coupling reactions that are pivotal in synthesizing complex organic molecules .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Enhances selectivity against cancer cells |
| Neuroprotective Effects | Modulates neuroinflammatory pathways | |
| Materials Science | Polymer Chemistry | Improves mechanical properties and thermal stability |
| Nanotechnology | Serves as a precursor for boron-containing nanoparticles | |
| Organic Synthesis | Synthetic Pathways | Versatile building block for complex molecules |
| Reagent Development | Useful in cross-coupling reactions |
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is primarily related to its role as a synthetic intermediate. The boronate ester group allows it to participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds. This reaction involves the formation of a palladium complex, which facilitates the transfer of the boronate ester group to a halide partner, resulting in the formation of a biaryl compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
The target compound shares structural similarities with other pyrrolidine/pyrroline dicarboxylates but differs in substituents and functional groups. Key analogues include:
*Calculated based on substituents and core structure.
Key Observations:
- Boron vs. Aryl/Fluorine Substituents : The target compound’s boronate ester enables cross-coupling reactivity, unlike the aryl () or fluorine () analogues, which are tailored for electronic modulation or biological activity.
- Ester Protection : All analogues employ tert-butyl and methyl esters for carboxylate protection, ensuring synthetic versatility and stability .
Boronate-Specific Reactivity
The target compound’s 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates Suzuki-Miyaura cross-coupling with aryl/vinyl halides under Pd catalysis, a reaction critical in C–C bond formation . In contrast:
- The 4-hydroxypyrrolidine analogue () lacks a boronate group, limiting its use in coupling reactions but favoring hydrogen-bond-directed crystallization.
- The 4-fluoro-4-hydroxymethyl derivative () is designed for fluorinated drug candidates, leveraging fluorine’s electronegativity for target binding.
Physicochemical Properties
Biological Activity
The compound 1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is a member of the dihydropyrrole family known for its diverse biological activities. This article aims to explore its biological activity based on available research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBNO
- Molecular Weight : 309.34 g/mol
- CAS Number : 202477-57-4
- IUPAC Name : 1-(tert-butyl) 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as a modulator of signaling pathways involved in cell proliferation and apoptosis. The presence of the dioxaborolane moiety suggests potential interactions with biological nucleophiles, which could influence enzyme activity and receptor binding.
Anticancer Properties
Several studies have evaluated the anticancer potential of dihydropyrrole derivatives. For instance:
- In Vitro Studies : Compounds similar to 1-O-tert-butyl 2-O-methyl have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .
- Case Study : A recent study reported that derivatives with similar structures exhibited significant inhibition of tumor growth in xenograft models. The compounds were shown to disrupt PD-L1/PD-1 interactions, enhancing immune response against tumors .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related dihydropyrrole compounds:
- Antibacterial Activity : In vitro assays indicated that these compounds possess activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membrane integrity .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
